Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
CAS No.: 43028-74-6
Cat. No.: VC20968557
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43028-74-6 |
|---|---|
| Molecular Formula | C9H10N2O2S |
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3 |
| Standard InChI Key | CTHOBBRGWQVVGK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C#N)N |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C#N)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Composition
Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate features a thiophene core with four key substituents: an amino group at the 2-position, a cyano (nitrile) group at the 5-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 3-position. This arrangement of functional groups creates a molecule with multiple reactive sites and distinct electronic properties. The compound has a molecular formula of C9H10N2O2S and a molecular weight of 210.26 g/mol. Its structure represents a balance between electron-donating and electron-withdrawing groups, contributing to its unique reactivity profile.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate are determined by its structural features. While comprehensive physical data for this specific compound is limited in the available literature, we can present the key chemical identifiers and properties that have been documented.
Table 1: Chemical and Physical Properties of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
| Property | Value |
|---|---|
| CAS Number | 43028-74-6 |
| Molecular Formula | C9H10N2O2S |
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3 |
| Standard InChIKey | CTHOBBRGWQVVGK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C#N)N |
| The compound likely exists as a crystalline solid at room temperature, with physical properties influenced by its functional groups and molecular structure. The presence of the amino group contributes to hydrogen bonding capabilities, while the cyano and ester groups affect the compound's polarity and solubility characteristics. |
Synthesis Methods
Gewald Reaction Methodology
The primary synthetic route to Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate involves the Gewald reaction, a well-established method for preparing aminothiophenes. This reaction involves the condensation of an α-cyanoester with a ketone and elemental sulfur in the presence of a base. The reaction proceeds through a multistep mechanism involving condensation, cyclization, and aromatization to form the functionalized thiophene ring. This approach has proven particularly effective for accessing thiophenes with the specific substitution pattern found in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate.
Reaction Conditions and Parameters
The successful synthesis of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate via the Gewald reaction depends on several key parameters that must be carefully controlled to achieve optimal yields and purity.
Table 2: Key Reaction Conditions for the Synthesis of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium ethoxide or potassium carbonate |
| Solvent | Ethanol or methanol |
| Temperature | Reflux (70-80°C) |
| Starting Materials | α-Cyanoester, ketone, elemental sulfur |
| Reaction Time | Variable depending on specific conditions |
| These conditions provide a general framework for the synthesis, though specific protocols may vary depending on the exact starting materials and desired scale of production. The reaction typically yields Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate as the primary product, which can be isolated and purified through standard techniques such as recrystallization or column chromatography. |
Industrial Production Considerations
For industrial-scale production of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate, modifications to the laboratory-scale synthesis may be necessary. Continuous flow reactors and automated synthesis systems can enhance efficiency and reproducibility, particularly important for commercial applications. The scale-up process must address challenges related to heat transfer, mixing efficiency, and product isolation to maintain high yields and purity. Additionally, considerations of cost, safety, and environmental impact play important roles in industrial production methodologies.
Chemical Reactivity
Reactivity Profile Overview
The chemical reactivity of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is defined by its multiple functional groups, each offering distinct reaction pathways. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, making it versatile in organic synthesis. The relative reactivity of each functional group is influenced by the electronic effects of the thiophene core and the other substituents, creating opportunities for selective modifications at specific positions.
Reactions of Functional Groups
Each functional group in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate can participate in characteristic reactions:
The amino group at the 2-position can undergo acylation, alkylation, and diazotization reactions, leading to a variety of derivatives. This primary amine is relatively nucleophilic and can react with electrophiles under appropriate conditions. The cyano group at the 5-position can be hydrolyzed to form carboxylic acids or amides, or reduced to form primary amines. It also serves as an electron-withdrawing group that influences the electronic distribution within the molecule. The ethyl ester at the 3-position can undergo hydrolysis, transesterification, and reduction reactions, offering additional pathways for structural modification.
Structure-Reactivity Relationships
The reactivity of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is influenced by the electronic effects of its substituents on the thiophene ring. The amino group is electron-donating, while the cyano and ester groups are electron-withdrawing. This creates an electronic distribution that affects the reactivity of each position on the thiophene ring. Understanding these structure-reactivity relationships is crucial for predicting the outcome of reactions and designing synthetic strategies that target specific modifications.
Biological Activities
Antimicrobial Properties
Research indicates that thiophene derivatives including Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate may exhibit antimicrobial activity against various bacterial strains. While the specific antimicrobial spectrum of this compound is still being investigated, related thiophene structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action may involve disruption of microbial cell membranes or inhibition of essential bacterial enzymes, though further studies are needed to elucidate the precise mode of action.
Structure-Activity Relationships in Biological Systems
The biological activity of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is significantly influenced by its structural features. The amino group can act as a hydrogen bond donor, while the cyano group can function as a hydrogen bond acceptor in interactions with biological macromolecules. The thiophene ring provides a planar, aromatic scaffold that can engage in π-π interactions with aromatic amino acid residues in proteins. These structural characteristics collectively determine the compound's ability to bind to specific biological targets and exert therapeutic effects.
Comparative Analysis
Comparison with Related Thiophene Derivatives
Understanding the unique properties of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is enhanced through comparison with structurally related compounds. This comparative analysis highlights the impact of specific structural features on physical, chemical, and biological properties.
Table 3: Comparison of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate with Related Compounds
Impact of Structural Modifications
Structural modifications to Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate can significantly alter its properties and activities. For example, substitution of the methyl group with other alkyl or aryl groups can affect the compound's lipophilicity and steric properties. Modifications to the amino group, such as acylation or alkylation, can change its hydrogen-bonding capabilities and influence biological interactions. Understanding these structure-property relationships is essential for the rational design of derivatives with enhanced properties for specific applications.
Research Applications
Use in Organic Synthesis
Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate serves as a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds. Its multifunctional nature provides multiple sites for selective modifications, enabling the construction of diverse molecular libraries. The compound can be incorporated into larger structures through reactions at its amino, cyano, or ester groups, contributing to the synthesis of compounds with potential applications in medicinal chemistry and materials science.
Pharmaceutical Research and Development
In pharmaceutical research, Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate and its derivatives are being explored for their potential therapeutic applications. The compound's antimicrobial and anticancer activities make it relevant for drug discovery efforts in these areas. Additionally, the thiophene scaffold is found in various approved drugs and drug candidates, further highlighting the pharmaceutical relevance of thiophene derivatives like Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate.
Materials Science Applications
While less documented in the available literature, the electronic properties of thiophene derivatives suggest potential applications in materials science. Thiophenes are known for their use in conductive polymers and organic semiconductors, and the specific substituents in Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate could contribute to interesting electronic properties. Future research may explore its incorporation into materials with specific optical, electronic, or sensing capabilities.
Future Research Directions
Expanding Synthetic Methodologies
Future research on Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate could focus on developing improved synthetic routes with higher yields, milder conditions, and greater sustainability. Alternative approaches to the Gewald reaction or modifications that enhance its efficiency could contribute to more accessible and cost-effective production methods. Additionally, exploring green chemistry principles in the synthesis of this compound could reduce environmental impact and improve the sustainability of its production.
Exploring Novel Derivatives and Applications
The development of novel derivatives based on the Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate scaffold represents a promising research direction. Strategic modifications of its functional groups could yield compounds with enhanced biological activities or specific physicochemical properties tailored for particular applications. High-throughput screening of such derivatives could identify lead compounds for further development in pharmaceutical or materials applications.
Mechanistic Studies of Biological Activities
Further research is needed to elucidate the precise mechanisms underlying the biological activities of Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate. Understanding its interactions with specific molecular targets could inform the rational design of more potent and selective derivatives. Structure-activity relationship studies, supported by computational modeling and experimental validation, could provide valuable insights into the structural features that contribute to its biological effects.
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